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molecular formula C14H19NO3S B8390913 1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}azetidine

1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}azetidine

Cat. No. B8390913
M. Wt: 281.37 g/mol
InChI Key: MDPRCZLYVCMHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1ccc(S(=O)(=O)OCC2CCc3ccc(S(C)(=O)=O)cc3O2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:27]1[CH2:28][NH:29][CH2:30]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6]([O:7][CH2:12][CH:13]2[O:14][c:15]3[cH:16][c:17]([S:23](=[O:24])(=[O:25])[CH3:26])[cH:18][cH:19][c:20]3[CH2:21][CH2:22]2)(=[O:8])=[O:9])[cH:10][cH:11]1>>[CH2:12]([CH:13]1[O:14][c:15]2[cH:16][c:17]([S:23](=[O:24])(=[O:25])[CH3:26])[cH:18][cH:19][c:20]2[CH2:21][CH2:22]1)[N:29]1[CH2:28][CH2:27][CH2:30]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CNC1
Name
Cc1ccc(S(=O)(=O)OCC2CCc3ccc(S(C)(=O)=O)cc3O2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(S(=O)(=O)OCC2CCc3ccc(S(C)(=O)=O)cc3O2)cc1

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)c1ccc2c(c1)OC(CN1CCC1)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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